1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one
Description
1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one (CAS: 1536993-59-5) is a morpholine derivative characterized by a hydroxymethyl (-CH2OH) substituent on the morpholine ring and an acetyl (ethanone) group at the 4-position. Its molecular formula is C7H13NO3, with a molecular weight of 159.18 g/mol. The compound is typically synthesized via nucleophilic substitution or condensation reactions involving morpholine precursors and functionalized acetylating agents. Key analytical methods for its characterization include IR spectroscopy (to identify hydroxyl, carbonyl, and morpholine C-O/C-N stretches), NMR (for structural elucidation), and mass spectrometry.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(hydroxymethyl)morpholin-4-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-6(10)8-2-3-11-7(4-8)5-9/h7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDCPLTXBLXMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence and Key Intermediates
The method, detailed in patent CN102212040A, involves five stages:
- Formation of Chiral 3-Benzylamino-1,2-propanediol (II)
- Reactants : Chiral glycerin chlorohydrin + benzylamine.
- Conditions : Reflux in ethanol with catalytic HCl.
- Yield : >80%.
Acylation to Generate N-Haloacetyl Derivatives (III/III')
- Reactants : Intermediate II + haloacetyl halide (e.g., chloroacetyl chloride).
- Conditions : Alkaline medium (K₂CO₃ or Et₃N) at 0–25°C.
- Key Products :
- III: N-Haloacetyl-N-2,3-dihydroxypropyl-benzylamine.
- III': N-Haloacetyl-N-(2-hydroxy-3-haloacetylpropyl)-benzylamine.
Cyclization to Morpholinone
- Conditions : Base-mediated intramolecular cyclization (e.g., NaOH/EtOH).
- Stereochemical Control : Retention of chirality via optimized pH and temperature.
Reductive Amination and Hydrogenolysis
- Reduction : LiAlH₄ or catalytic hydrogenation to convert morpholinone to morpholine.
- Debenzylation : H₂/Pd-C to remove benzyl protecting groups.
Final Protection (Optional)
- Reactants : Boc₂O or trityl chloride.
- Product : N-Protected 2-hydroxymethyl morpholine (e.g., tert-butoxycarbonyl derivative).
Advantages and Limitations
- Yield : 65–75% overall.
- Purity : >98% ee when using enantiopure glycerin chlorohydrin.
- Scalability : Avoids column chromatography, suitable for industrial production.
- Drawbacks : Requires hazardous reductants (LiAlH₄) and chiral starting materials.
Direct Acylation of Morpholine Derivatives
Chloroacetylation Followed by Hydroxymethylation
Adapted from Ashraf et al., this route modifies morpholine’s nitrogen:
- Synthesis of 2-Chloro-1-morpholinoethanone
- Reactants : Morpholine + chloroacetyl chloride.
- Conditions : Et₃N/DCM at 0°C.
- Yield : 85–90%.
- Hydroxymethyl Group Introduction
- Method A : Hydrolysis of chloro intermediate using NaOH/H₂O.
- Method B : Nucleophilic substitution with formaldehyde under basic conditions.
Catalytic Asymmetric Epoxidation
A method from ACS Publications leverages organocatalysis:
- Catalyst : Cinchona alkaloid-derived urea/thiourea.
- Steps :
- Knoevenagel Condensation : Aldehyde + (phenylsulfonyl)acetonitrile → α,β-unsaturated nitrile.
- Epoxidation : Asymmetric epoxidation using H₂O₂ and catalyst.
- Ring-Opening Cyclization : Epoxide + 2-aminoethanol → morpholin-2-one.
- Reduction : NaBH₄ to reduce ketone to hydroxymethyl.
Comparative Analysis of Methods
Recent Advances and Optimization
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its applications include:
- Analgesics and Anti-inflammatory Drugs : Research indicates that derivatives of this compound have been utilized in developing new analgesics and anti-inflammatory agents. For instance, studies have shown that modifications to the morpholine structure can enhance the efficacy of pain-relieving medications .
- Cancer Treatment : Certain derivatives have been identified as potential inhibitors for key proteins involved in cancer progression. For example, compounds structurally related to 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one have been investigated for their ability to modulate kinesin spindle protein activity, which is critical for cell division in cancer cells .
Biochemical Research
In biochemical studies, this compound is employed to investigate:
- Enzyme Inhibition : It has been used to study the inhibition of various enzymes, providing insights into drug interactions and mechanisms of action. Its ability to bind selectively to specific enzymes makes it a valuable tool in pharmacological research .
- Receptor Binding Studies : The compound's interactions with biological receptors have been explored to understand its pharmacodynamics better. This includes analyzing how modifications to its structure affect binding affinity and specificity .
Material Science
This compound is also being researched for its potential applications in material science:
- Polymer Development : The compound is being investigated for its role in synthesizing novel polymers that exhibit enhanced mechanical properties and thermal stability. These materials could be beneficial in various industrial applications .
Cosmetic Formulations
In the cosmetic industry, this compound is utilized as:
- Stabilizing Agent : It enhances the efficacy and shelf life of skincare products by acting as a stabilizer. Its inclusion in formulations can improve product performance and consumer satisfaction .
Analytical Chemistry
The compound plays a significant role in analytical chemistry:
- Standard Reference Material : It is often used as a standard in various analytical techniques, aiding in the accurate quantification of related compounds within complex mixtures. This application is crucial for ensuring the reliability of analytical results .
Case Studies and Research Findings
Several studies highlight the diverse applications of this compound across different fields:
These findings underscore the compound's significance across various scientific domains, highlighting its potential for innovation and development.
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the morpholine ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological and pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of morpholin-4-yl ethanone derivatives, which exhibit structural diversity based on substituents attached to the morpholine ring or the ethanone moiety. Below is a detailed comparison with structurally and functionally related compounds from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Impact of Substituents on Physical Properties: Hydroxymethyl vs. Aromatic Groups: The hydroxymethyl substituent in the target compound reduces crystallinity compared to derivatives with rigid aromatic groups (e.g., phenyl-oxadiazolyl or benzothiazolyl), which exhibit higher melting points (185–240°C) . Polarity and Solubility: The hydroxyl group enhances aqueous solubility, contrasting with chloro- or fluorophenyl derivatives (e.g., 2-[(4-fluorophenyl)amino]-1-(morpholin-4-yl)ethan-1-one), which are more lipophilic .
Synthetic Yields: Yields for morpholin-4-yl ethanones range from 71% to 89% in optimized syntheses .
Spectroscopic Differentiation: Hydroxymethyl Signature: The target compound’s IR spectrum shows a distinct O-H stretch (~3300 cm⁻¹) absent in non-hydroxylated analogs. Its $ ^1H $-NMR features a hydroxymethyl proton signal (δ ~3.5–4.0 ppm), distinguishing it from benzylamino or pyridinyl derivatives .
Biological Activity
1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one is a morpholine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a promising candidate for further research in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₃N₃O₂. Its structure features a morpholine ring, which is known for its ability to form hydrogen bonds and interact with enzymes and receptors. The hydroxymethyl group enhances its reactivity, allowing it to participate in various chemical reactions, including oxidation and substitution.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways. Studies suggest that the compound may act as an enzyme inhibitor or modulator, contributing to its potential therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies show that this compound has antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : The compound also displays antifungal properties, with research indicating significant activity against various fungal strains.
- Enzyme Inhibition : It is being investigated for its potential to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound through various experimental approaches:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested against multiple strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent. The study utilized standard methods such as disk diffusion assays to assess the compound's efficacy.
Case Study: Enzyme Interaction
Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that this compound could inhibit enzyme activity, leading to decreased metabolic rates in target cells. This suggests a possible mechanism through which the compound could exert therapeutic effects.
Q & A
Q. What are the common synthetic routes for preparing 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions between morpholine derivatives and ketone precursors. For example, substituting 2-(hydroxymethyl)morpholine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target compound . Optimization involves controlling temperature (0–5°C to prevent side reactions) and stoichiometric ratios. Purification is achieved via column chromatography (ethyl acetate/petroleum ether, 5:2) or recrystallization, with yields ranging from 71% to 89% depending on substituents .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
Methodological Answer:
- IR Spectroscopy : The carbonyl (C=O) stretch appears at ~1630–1650 cm⁻¹, while the hydroxymethyl (-CH₂OH) group shows broad O-H absorption near 3200–3400 cm⁻¹. Morpholine ring vibrations (C-O-C) are observed at ~1100–1250 cm⁻¹ .
- NMR : In -NMR, the acetyl methyl group resonates at δ ~2.1–2.3 ppm. Morpholine protons appear as multiplets (δ ~3.4–3.7 ppm), and the hydroxymethyl proton integrates as a singlet (δ ~4.0–4.3 ppm). -NMR confirms the carbonyl carbon at δ ~165–170 ppm .
Q. How are purity and elemental composition validated during synthesis?
Methodological Answer: Elemental analysis (EA) is used to verify C, H, N, and O content, with discrepancies ≤1% considered acceptable (e.g., EA for CHNO: Calculated C 62.36%, Found 61.26%) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) are employed to assess purity (>95%) .
Advanced Research Questions
Q. How can molecular docking studies be designed to explore this compound’s interaction with biological targets?
Methodological Answer:
- Target Preparation : Use crystallographic data (e.g., PDB files) of receptors like dopamine D1 or enzymes (e.g., kinases). Protonate the target protein at physiological pH using tools like AutoDock Tools .
- Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (DFT/B3LYP/6-31G* basis set) to assign partial charges .
- Docking Parameters : Employ AutoDock Vina with a grid box covering the active site. Analyze binding affinities (ΔG) and hydrogen-bonding interactions (e.g., morpholine oxygen with Arg residues) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Methodological Answer:
- Disorder in the Morpholine Ring : Use SHELXL (version 2018/3) with restraints (ISOR, DELU) to model anisotropic displacement parameters. Twinning (e.g., merohedral twinning) is resolved via TWIN/BASF commands .
- Hydrogen Bonding Networks : ORTEP-3 visualizes O-H···O interactions involving the hydroxymethyl group. H atoms are refined using riding models .
Q. How does the hydroxymethyl substituent influence structure-activity relationships (SAR) compared to analogs?
Methodological Answer:
- Hydrophilicity : The -CHOH group increases polar surface area (82.89 Ų vs. 68 Ų for non-hydroxylated analogs), enhancing solubility (LogD = -1.73 at pH 7.4) but reducing membrane permeability .
- Bioactivity : Substitution with hydroxymethyl improves binding to targets like D1 dopamine receptors (IC ~10 nM vs. ~100 nM for methyl derivatives) due to hydrogen bonding with Thr37 .
Q. What computational methods are used to predict the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP/LogD : Calculated via Molinspiration (predicted LogP = -1.11) and validated experimentally using shake-flask methods (LogD = -1.73 at pH 7.4) .
- ADMET : SwissADME predicts moderate bioavailability (55%) and CYP3A4 inhibition risk (Score = 0.78). MDCK cell assays confirm P = 2.1 × 10 cm/s, indicating limited blood-brain barrier penetration .
Q. How are conformational dynamics of the morpholine ring analyzed experimentally and computationally?
Methodological Answer:
- X-ray Diffraction : Puckering parameters (Cremer-Pople coordinates) quantify ring distortion. For example, θ = 15.2°, φ = 120° indicate a chair-like conformation .
- Molecular Dynamics (MD) : AMBER20 simulations (NPT ensemble, 310 K) reveal ring-flipping barriers of ~5 kcal/mol, with hydroxymethyl rotation (τ) occurring at ~10 ps intervals .
Q. What strategies resolve discrepancies in biological activity data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
